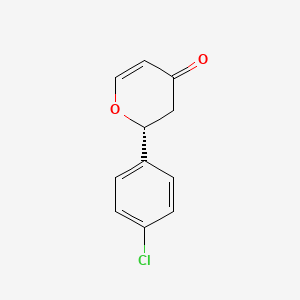
4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)- is a heterocyclic compound that belongs to the class of pyranones This compound is characterized by a pyran ring fused with a ketone group and a chlorophenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)- typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyranone ring. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher efficiency. The use of catalysts such as piperidine or pyridine can also enhance the reaction rate and yield. Additionally, solvent-free conditions or green solvents like water or ethanol can be employed to make the process more environmentally friendly.
化学反应分析
Types of Reactions
4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
相似化合物的比较
Similar Compounds
- 4H-Pyran-4-one, 2,6-bis(4-chlorophenyl)
- 3-Hydroxy-4-pyranone
- Kojic acid
Uniqueness
4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)- is unique due to its specific substitution pattern and stereochemistry, which confer distinct biological activities and chemical reactivity compared to other similar compounds. Its chlorophenyl group enhances its antimicrobial properties, making it a valuable compound in medicinal chemistry.
属性
CAS 编号 |
335609-84-2 |
|---|---|
分子式 |
C11H9ClO2 |
分子量 |
208.64 g/mol |
IUPAC 名称 |
(2R)-2-(4-chlorophenyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C11H9ClO2/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-6,11H,7H2/t11-/m1/s1 |
InChI 键 |
WFZKKRQMSKMLNT-LLVKDONJSA-N |
手性 SMILES |
C1[C@@H](OC=CC1=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
C1C(OC=CC1=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid](/img/structure/B14251779.png)

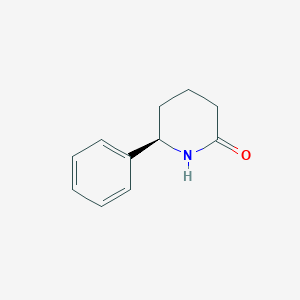
![9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]-](/img/structure/B14251798.png)
![2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14251809.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)
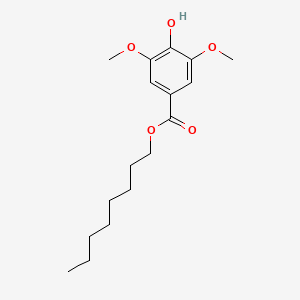
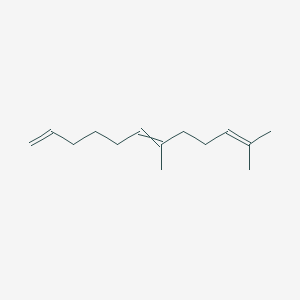

![3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine](/img/structure/B14251820.png)

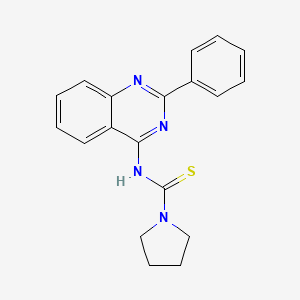
![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
